molecular formula C24H24FN3O4 B1193380 1-[[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)pyrazole-3-carbonyl]amino]cyclohexane-1-carboxylic acid

1-[[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)pyrazole-3-carbonyl]amino]cyclohexane-1-carboxylic acid

Cat. No.: B1193380
M. Wt: 437.47
InChI Key: FNMJXTBTWXLVJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NTRC-739 is a nonpeptide selective ligand for NTS2.

Scientific Research Applications

Neurotensin Receptor Type 2 Compound

1-[[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)pyrazole-3-carbonyl]amino]cyclohexane-1-carboxylic acid, identified as NTRC-739, has been studied for its selectivity for Neurotensin Receptor Type 2 (NTS2). NTS2 receptors are implicated in the modulation of pain, and compounds targeting them have potential therapeutic applications in relieving pain associated with peripheral neuropathies. This compound was discovered through the examination of analogues of SR48692, indicating its significance in neuropharmacology research (Thomas et al., 2014).

Antimicrobial Activity

Studies have also been conducted on the antimicrobial properties of derivatives of pyrazole-4-carboxaldehyde, which is structurally related to the compound . These studies involve synthesizing novel Schiff bases and testing their antimicrobial activity, demonstrating the compound's relevance in the field of antimicrobial research (Puthran et al., 2019).

Radiolabeling and Biological Properties

The compound has been utilized in the development of fluorine-18-labeled derivatives for medical imaging. These derivatives, used in positron emission tomography (PET), are important for studying various biological processes and receptor distributions in vivo (Lang et al., 1999).

Synthesis and Chemical Analysis

Extensive research has been conducted on the synthesis of various derivatives of the compound and their chemical characterization. This includes studies on crystal structures, synthesis mechanisms, and the exploration of new reaction pathways, which contribute significantly to the field of organic chemistry and drug design (Fun et al., 2011).

Cytotoxicity and Cancer Research

Some derivatives of the compound have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. This research is crucial in the search for new anticancer agents and understanding the molecular basis of cancer cell proliferation (Hassan et al., 2014).

Properties

Molecular Formula

C24H24FN3O4

Molecular Weight

437.47

IUPAC Name

1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid

InChI

InChI=1S/C24H24FN3O4/c1-32-21-8-4-3-7-18(21)20-15-19(27-28(20)17-11-9-16(25)10-12-17)22(29)26-24(23(30)31)13-5-2-6-14-24/h3-4,7-12,15H,2,5-6,13-14H2,1H3,(H,26,29)(H,30,31)

InChI Key

FNMJXTBTWXLVJG-UHFFFAOYSA-N

SMILES

O=C(C1(NC(C2=NN(C3=CC=C(F)C=C3)C(C4=CC=CC=C4OC)=C2)=O)CCCCC1)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NTRC739;  NTRC 739;  NTRC-739

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)pyrazole-3-carbonyl]amino]cyclohexane-1-carboxylic acid
Reactant of Route 2
1-[[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)pyrazole-3-carbonyl]amino]cyclohexane-1-carboxylic acid
Reactant of Route 3
1-[[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)pyrazole-3-carbonyl]amino]cyclohexane-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-[[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)pyrazole-3-carbonyl]amino]cyclohexane-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-[[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)pyrazole-3-carbonyl]amino]cyclohexane-1-carboxylic acid
Reactant of Route 6
1-[[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)pyrazole-3-carbonyl]amino]cyclohexane-1-carboxylic acid

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